molecular formula C18H22N2O2S B2517329 1-Benzyl-4-(m-tolylsulfonyl)piperazine CAS No. 670272-21-6

1-Benzyl-4-(m-tolylsulfonyl)piperazine

Cat. No.: B2517329
CAS No.: 670272-21-6
M. Wt: 330.45
InChI Key: HSHTVJXYVMHYFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(m-tolylsulfonyl)piperazine is a useful research compound. Its molecular formula is C18H22N2O2S and its molecular weight is 330.45. The purity is usually 95%.
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Scientific Research Applications

Metabolism in Antidepressant Development

1-Benzyl-4-(3-methylbenzenesulfonyl)piperazine is structurally related to compounds used in the development of antidepressants. A study by Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant, highlighting the role of various cytochrome P450 enzymes in its oxidative metabolism. This research provides insight into the metabolic pathways and potential interactions of similar compounds, including 1-Benzyl-4-(3-methylbenzenesulfonyl)piperazine (Hvenegaard et al., 2012).

Inhibition of Enzymes Related to Neurological Disorders

Compounds structurally related to 1-Benzyl-4-(3-methylbenzenesulfonyl)piperazine have been studied for their inhibitory effects on enzymes linked to neurological disorders. Lolak et al. (2020) examined benzenesulfonamides with piperazine structures for their inhibition of acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases like Alzheimer's and Parkinson's, making these compounds relevant for therapeutic research (Lolak et al., 2020).

Anti-Cancer Properties

The structure of 1-Benzyl-4-(3-methylbenzenesulfonyl)piperazine is similar to derivatives studied for anti-cancer properties. Kumar et al. (2007) synthesized 1-benzhydryl-sulfonyl-piperazine derivatives and evaluated their efficacy in inhibiting breast cancer cell proliferation, indicating potential therapeutic applications in oncology (Kumar et al., 2007).

Antibacterial and Antifungal Applications

Research by Shroff et al. (2022) and Hussain et al. (2017) explores the antibacterial and antifungal potentials of piperazine derivatives. These studies suggest that compounds like 1-Benzyl-4-(3-methylbenzenesulfonyl)piperazine could be valuable in developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi (Shroff et al., 2022); (Hussain et al., 2017).

Antidiabetic and Anti-Alzheimer's Potential

Compounds structurally similar to 1-Benzyl-4-(3-methylbenzenesulfonyl)piperazine have been identified as potential treatments for type 2 diabetes and Alzheimer's disease. Abbasi et al. (2018) synthesized 2-furoic piperazide derivatives showing inhibitory effects against enzymes relevant to these diseases, providing a basis for further exploration in this area (Abbasi et al., 2018).

Properties

IUPAC Name

1-benzyl-4-(3-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-16-6-5-9-18(14-16)23(21,22)20-12-10-19(11-13-20)15-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHTVJXYVMHYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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